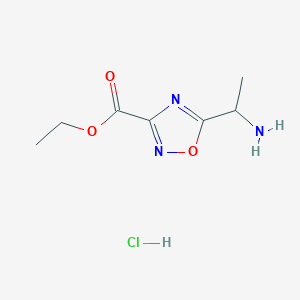

Ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride

Description

Ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride (CAS: 890713-72-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminoethyl group at position 5 and an ethyl ester at position 2. Its molecular formula is C₇H₁₂ClN₃O₃, with a molecular weight of 221.64 g/mol and a purity of ≥95% . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications, such as a building block for protease inhibitors or kinase modulators.

Properties

IUPAC Name |

ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-3-12-7(11)5-9-6(4(2)8)13-10-5;/h4H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEINEOEDFHCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method begins with the reaction of ethyl cyanoformate with hydroxylamine hydrochloride in ethanol, catalyzed by sodium carbonate. The hydroxylamine acts as a nucleophile, attacking the nitrile group to form an amidoxime intermediate (ethyl 2-amino-2-(hydroxyimino)acetate ). Subsequent cyclization with a carboxylic acid anhydride in pyridine yields the 1,2,4-oxadiazole core.

Critical Parameters :

Hydrochloride Salt Formation

The free amine generated after cyclization is treated with hydrogen chloride gas in methanol or hydrochloric acid in dioxane to precipitate the hydrochloride salt. However, the use of gaseous HCl is associated with decomposition risks, necessitating careful control of reaction duration and temperature.

Example Protocol :

- Amidoxime Synthesis :

- Cyclization :

- Salt Formation :

Yield : ~40–50% after purification.

Method 2: BOC Protection/Deprotection Strategy

Deprotection and Hydrochloride Formation

The BOC group is removed using trifluoroacetic acid (TFA) or HCl in dioxane , yielding the free amine, which is subsequently treated with HCl to form the hydrochloride salt.

Advantages :

- Reduced decomposition compared to direct HCl gas exposure.

- Higher purity due to stable intermediate isolation.

Example Protocol :

- BOC Deprotection :

- Stir BOC-protected oxadiazole in 4M HCl/dioxane (1:1 v/v) for 2 hours at 0°C.

- Salt Precipitation :

Yield : ~55–60% after recrystallization.

Method 3: Alternative Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. For example, reacting ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine hydrochloride under microwave conditions (100°C, 15 minutes) reduces reaction time from hours to minutes.

Advantages :

Solid-Phase Synthesis

Immobilizing the amidoxime precursor on resin enables stepwise synthesis with automated purification. This method is under exploration for high-throughput drug discovery but remains experimental for this compound.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 40–50% | 55–60% | 60–70% |

| Reaction Time | 8–10 hours | 6–8 hours | 0.5–1 hour |

| Purity | Moderate | High | High |

| Decomposition Risk | High | Low | Low |

| Scalability | Moderate | High | High |

Key Observations :

- Method 2’s BOC strategy offers the best balance of yield and purity for laboratory-scale synthesis.

- Method 3’s microwave-assisted approach is optimal for rapid, high-yield production but requires specialized equipment.

Industrial-Scale Considerations

For commercial manufacturing, continuous flow reactors are recommended to enhance reproducibility and safety. Key steps include:

- Automated pH Control : To prevent over-acidification during hydrochloride formation.

- In-Line Analytics : HPLC monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the aminoethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 5 | Key Features |

|---|---|---|---|---|

| Target: Ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate HCl (890713-72-1) | C₇H₁₂ClN₃O₃ | 221.64 | 1-Aminoethyl | Hydrochloride salt, high solubility |

| Ethyl 5-((tert-Boc-amino)methyl)-1,2,4-oxadiazole-3-carboxylate (164029-34-9) | C₁₁H₁₇N₃O₅ | 271.27 | (tert-Boc-amino)methyl | Boc-protected amine, lipophilic |

| Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate (PK01994E-2) | C₁₁H₁₀FN₂O₃ | 236.21 | 3-Fluorophenyl | Aromatic, π-π interaction capability |

| Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (1009620-97-6) | C₆H₇ClN₂O₃ | 190.59 | Chloromethyl | Electrophilic site for substitution |

| [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl (952233-33-9) | C₆H₁₂ClN₃O | 177.64 | Ethyl + ethylamine | Simplified structure, no ester group |

Substituent-Driven Properties

Aminoethyl vs. Boc-Protected Amine

The target compound’s aminoethyl group (as HCl salt) enables hydrogen bonding and ionic interactions, critical for binding to biological targets. In contrast, the tert-butoxycarbonyl (Boc)-protected analog (CAS 164029-34-9) requires deprotection for activity but offers enhanced stability during synthesis . The Boc group increases molecular weight by ~50 g/mol and introduces lipophilicity (clogP ~1.8 vs. ~0.5 for the target compound).

Aromatic vs. Aliphatic Substituents

Reactive Chloromethyl Group

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1009620-97-6) features a chloromethyl substituent, enabling nucleophilic substitution reactions. This reactivity is absent in the target compound but useful for derivatization in prodrug design .

Biological Activity

Ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 185.18 g/mol

- CAS Number : 790207-00-0

- Purity : Typically >97% .

The compound features an oxadiazole ring, which is known for its role in various biological activities, including antimicrobial and antioxidant properties.

Antioxidant Activity

Research has demonstrated that derivatives of oxadiazoles exhibit potent antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals. In vitro assays indicate that this compound shows significant antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Antimicrobial Activity

Several studies have explored the antimicrobial potential of oxadiazole derivatives. This compound has been shown to possess antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

| Enterococcus faecalis | 8 |

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been investigated. This compound exhibited cytotoxic effects against various cancer cell lines in preliminary studies. The IC values are shown below:

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that the compound may have potential as an anticancer agent and warrant further investigation into its mechanisms of action .

Study on Antioxidant Properties

A study conducted by Rabie et al. synthesized several oxadiazole derivatives and evaluated their antioxidant activities using DPPH and ABTS assays. This compound was found to exhibit a high degree of radical scavenging activity, suggesting its potential use in formulations aimed at oxidative stress-related conditions .

Study on Antimicrobial Efficacy

In a separate study focused on antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations that are pharmacologically relevant, supporting its potential application in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.